

# Dissolving CGP71683 Hydrochloride: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: CGP71683 hydrochloride

Cat. No.: B606631

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For researchers, scientists, and drug development professionals, the accurate preparation of compound solutions is paramount for experimental success. This document provides detailed application notes and protocols for the dissolution of **CGP71683 hydrochloride**, a potent and selective non-peptide neuropeptide Y (NPY) Y5 receptor antagonist.

**CGP71683 hydrochloride** is a valuable tool in neuroscience and metabolic research, primarily investigated for its role in appetite regulation.[1][2] Proper dissolution and formulation are critical for ensuring its efficacy and obtaining reproducible results in both in vitro and in vivo studies.

## Physicochemical Properties and Storage

- Molecular Formula:  $C_{26}H_{29}N_5O_2S \cdot HCl$ [3]
- Molecular Weight: 512.07 g/mol [4]
- Appearance: Off-white or crystalline solid[3][5]
- Storage of Solid Compound: Store at  $-20^{\circ}C$  for up to 3 years.[4]
- Storage of Stock Solutions: Aliquot and store at  $-80^{\circ}C$  for up to 1 year or at  $-20^{\circ}C$  for up to 1 month to avoid repeated freeze-thaw cycles.[4][6]

## Solubility Data

**CGP71683 hydrochloride** exhibits solubility in various organic solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly with DMSO.[\[4\]](#)

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	160 mg/mL <a href="#">[6]</a>	312.46 mM <a href="#">[6]</a>	Use of newly opened, anhydrous DMSO is recommended. <a href="#">[4]</a> <a href="#">[6]</a> Ultrasonic treatment may be required to achieve maximum solubility. <a href="#">[6]</a>
DMF	30 mg/mL <a href="#">[3]</a>	~58.6 mM	-
Ethanol	20 mg/mL <a href="#">[3]</a>	~39.0 mM	-
Water	Insoluble <a href="#">[4]</a>	-	-
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL <a href="#">[3]</a>	~0.49 mM	-

Note: The batch-specific molecular weight, which can be found on the product's certificate of analysis, should be used for precise calculations.[\[1\]](#)

## Experimental Protocols

### Preparation of Stock Solutions for In Vitro Studies

For most cell-based assays, a high-concentration stock solution in DMSO is prepared and then diluted to the final working concentration in a cell culture medium.

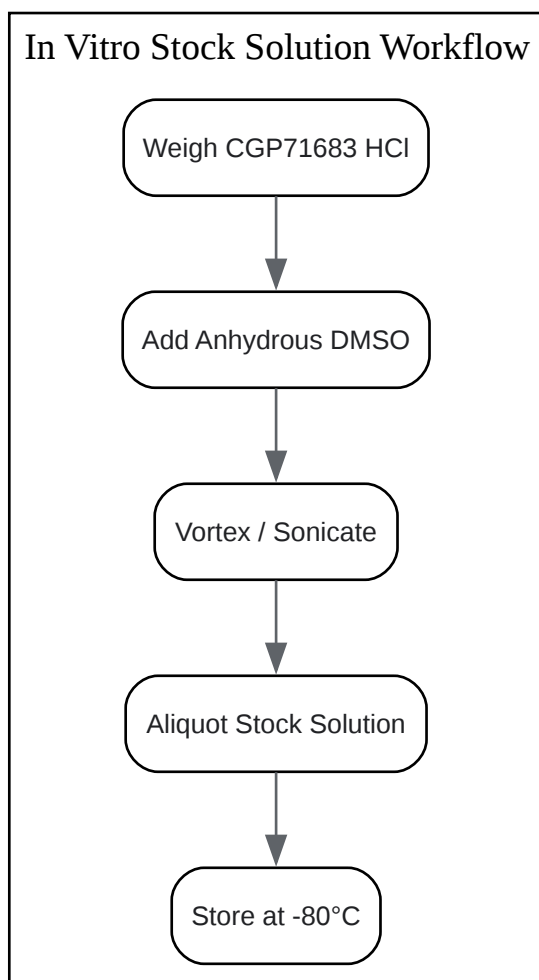
Materials:

- **CGP71683 hydrochloride** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Equilibrate the **CGP71683 hydrochloride** vial to room temperature before opening.
- Weigh the desired amount of the compound in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
- Vortex the solution thoroughly to facilitate dissolution.
- If precipitation occurs, sonicate the solution in a water bath until it becomes clear.<sup>[6]</sup>
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C.



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Workflow for preparing in vitro stock solutions.

## Preparation of Formulations for In Vivo Studies

The choice of vehicle for in vivo administration depends on the route of administration and the experimental design. Below are common formulations.

This formulation uses a co-solvent system to maintain the solubility of **CGP71683 hydrochloride** in an aqueous solution.

Materials:

- **CGP71683 hydrochloride** stock solution in DMSO (e.g., 100 mg/mL)

- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of **CGP71683 hydrochloride** in DMSO as described above.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube (e.g., to constitute 40% of the final volume) and mix thoroughly.[\[4\]](#)  
[\[6\]](#)
- Add Tween-80 (e.g., to constitute 5% of the final volume) and mix until the solution is clear.  
[\[4\]](#)[\[6\]](#)
- Add saline to reach the final desired volume and concentration.[\[4\]](#)[\[6\]](#) A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[6\]](#)
- The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used.[\[6\]](#) This formulation should be used immediately.[\[4\]](#)

For oral gavage, a suspension in carboxymethylcellulose sodium (CMC-Na) can be prepared.

Materials:

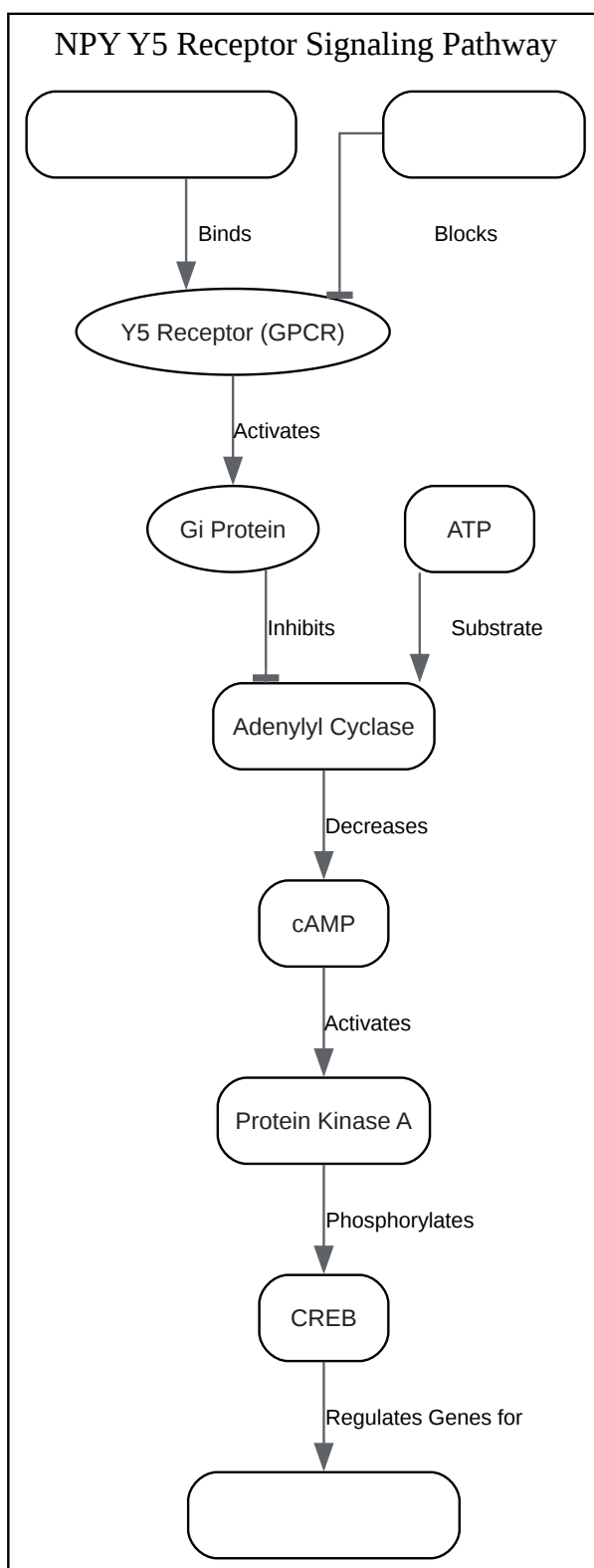
- **CGP71683 hydrochloride** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)

Protocol:

- Weigh the required amount of **CGP71683 hydrochloride**.
- Add the powder to the appropriate volume of the CMC-Na solution.
- Vortex or stir vigorously to create a homogenous suspension.[\[4\]](#)[\[7\]](#)

## Mechanism of Action: NPY Y5 Receptor Antagonism

**CGP71683 hydrochloride** acts as a competitive and highly selective antagonist of the Neuropeptide Y receptor type 5 (Y5 receptor), with an  $IC_{50}$  value of 1.4 nM for rat Y5 receptors. [1] It displays over 1000-fold selectivity for the Y5 receptor over Y1, Y2, and Y4 receptors. [1] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of NPY to the Y5 receptor, **CGP71683 hydrochloride** prevents this downstream signaling cascade. This mechanism is particularly relevant in the hypothalamus, where NPY signaling through the Y5 receptor is known to stimulate food intake.



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Simplified signaling pathway of the NPY Y5 receptor.

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